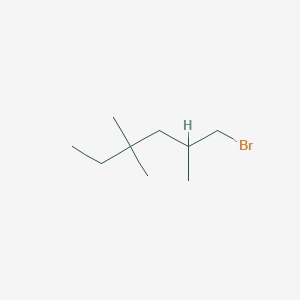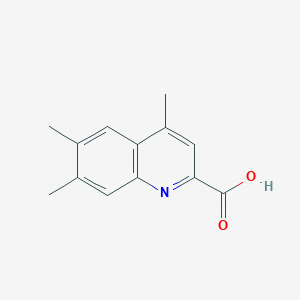![molecular formula C11H16N4 B13197061 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways regulating growth and survival .
Métodos De Preparación
The synthesis of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperidine moiety under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt).
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a potential therapeutic agent for cancer treatment.
Comparación Con Compuestos Similares
1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds, such as :
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B (PKB or Akt) and have shown potent inhibitory activity.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are being studied for their potential in cancer treatment.
The uniqueness of this compound lies in its specific targeting of PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-piperidin-1-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H16N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h8H,1-7H2,(H,12,13,14) |
Clave InChI |
QQWZECVYWVICMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=NC3=C2CCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
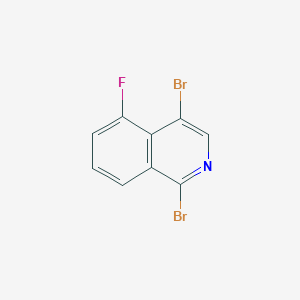
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
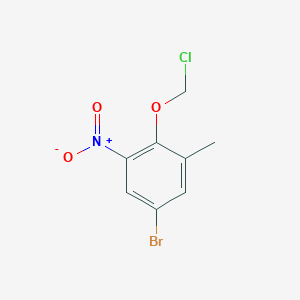
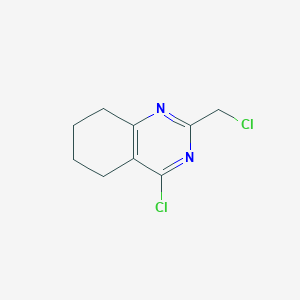
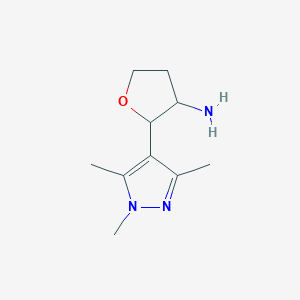
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
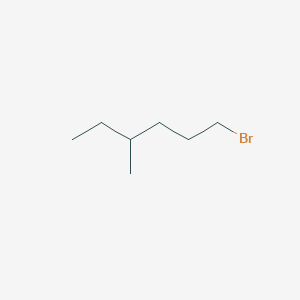
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
